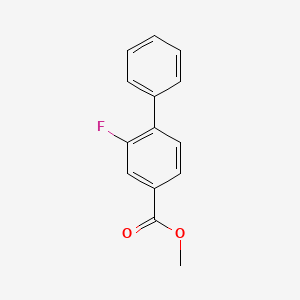

Methyl 3-fluoro-4-phenylbenzoate

Description

Methyl 3-fluoro-4-phenylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone with a fluorine atom at the meta-position (C3) and a phenyl group at the para-position (C4). This compound is synthesized via a catalytic reaction involving 2,4-difluorobiphenyl under CO₂ atmosphere, mediated by an aluminum–rhodium complex, yielding 50% of the product after purification . Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 242.24 g/mol. The fluorine atom and phenyl substituent confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C14H11FO2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

methyl 3-fluoro-4-phenylbenzoate |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

MVVMRZRRVVVYKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-phenylbenzoate typically involves the esterification of 3-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-phenylbenzoate can undergo various chemical reactions, including:

-

Substitution Reactions:

Reagents: Halogens, nucleophiles

Conditions: Room temperature or elevated temperatures

Products: Substituted benzoates

-

Oxidation Reactions:

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium

Products: Carboxylic acids

-

Reduction Reactions:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous conditions

Products: Alcohols

Scientific Research Applications

Methyl 3-fluoro-4-phenylbenzoate has several applications in scientific research:

-

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology:

- Utilized in the development of fluorescent probes for biological imaging.

- Investigated for its potential as a ligand in biochemical assays.

-

Medicine:

- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

-

Industry:

- Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 3-fluoro-4-phenylbenzoate, highlighting differences in substituents, molecular properties, and synthesis routes:

Key Comparisons

Substituent Position and Electronic Effects: The fluorine position (C3 vs. C4) alters electron-withdrawing effects. Phenyl substituents: The 4-methylphenyl (4-MePh) group in introduces steric bulk and lipophilicity, whereas the 4-methoxyphenyl (4-OMePh) group in donates electrons via resonance, increasing solubility in polar solvents.

Synthesis and Yield :

this compound is synthesized with moderate efficiency (50% yield) using a transition-metal catalyst . In contrast, analogs like Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate may require tailored protocols due to the sensitivity of methoxy groups under acidic or high-temperature conditions.

Physicochemical Properties :

- Molecular Weight : The methoxy derivative (260.26 g/mol) has a higher molecular weight than the methyl-substituted analog (244.26 g/mol), which could influence melting points and crystalline packing .

- Lipophilicity : Methyl groups (e.g., in ) enhance lipophilicity (logP ≈ 3.5–4.0), favoring membrane permeability in drug candidates, while methoxy groups (logP ≈ 2.5–3.0) balance polarity and bioavailability .

Biological and Industrial Relevance :

- Fluorine-containing benzoates are prized in medicinal chemistry for their metabolic stability and bioavailability. For instance, this compound’s structure is amenable to further functionalization for kinase inhibitors or anti-inflammatory agents .

- The trifluoromethyl analog in demonstrates how electron-withdrawing groups can modulate reactivity in cross-coupling reactions.

Biological Activity

Methyl 3-fluoro-4-phenylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound belongs to the class of benzoate esters, characterized by the presence of a fluorine atom at the 3-position and a phenyl group at the 4-position of the benzoate moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine atom enhances binding affinity due to strong interactions with target biomolecules, while the ester group can undergo hydrolysis to release active forms that interact with molecular targets.

Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential as a modulator for receptors related to inflammation and pain pathways.

- Biochemical Assays : Used as a probe in assays to study enzyme activity and protein-ligand interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example, it has been investigated for its effects on various cell lines, showing potential anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

- Anti-inflammatory Activity : A study focused on the compound's ability to inhibit COX enzymes in mouse models of inflammatory bowel disease (IBD). Results indicated that it significantly reduced inflammation markers without causing gastrointestinal toxicity, highlighting its therapeutic potential in treating inflammatory conditions .

- Enzyme Interaction : Another investigation explored its interaction with fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The compound demonstrated potent inhibition, suggesting its potential role in modulating pain and anxiety through endocannabinoid pathways .

Research Findings

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors. Its unique chemical properties make it valuable for developing drugs with enhanced pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.